molecular formula C14H20ClNS B1379102 3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823258-48-5

3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1379102
CAS No.: 1823258-48-5
M. Wt: 269.8 g/mol
InChI Key: SRVJRDXHYWUOAN-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-8-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[321]octane skeleton, which is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps. One common approach is the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with a strong alkali and an alcohol to generate an intermediate compound, which is then hydrolyzed to obtain the target product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Properties

IUPAC Name

3-benzylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NS.ClH/c1-2-4-11(5-3-1)10-16-14-8-12-6-7-13(9-14)15-12;/h1-5,12-15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJRDXHYWUOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

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